

Application Notes: Apelin-13 for In Vitro Angiogenesis Studies

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Compound of Interest		
Compound Name:	Apelin-13	
Cat. No.:	B560349	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

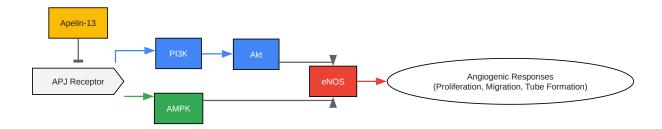
Apelin-13 is a biologically active peptide, an endogenous ligand for the G-protein coupled receptor APJ.[1][2][3] The apelin/APJ system is widely distributed throughout the body and plays a crucial role in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[4][5] Notably, this system is a significant regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[4][6] Apelin-13 has been shown to be a potent pro-angiogenic factor, stimulating the proliferation, migration, and differentiation of endothelial cells, which are the key events in the angiogenic cascade.[1][2][7] These application notes provide an overview of the signaling mechanisms and detailed protocols for utilizing Apelin-13 to study angiogenesis in vitro.

Mechanism of Action: Apelin-13 Signaling in Endothelial Cells

Apelin-13 exerts its pro-angiogenic effects by activating specific intracellular signaling pathways upon binding to its receptor, APJ, on endothelial cells. The primary pathways implicated are the Phosphoinositide 3-kinase (PI3K)/Akt and the AMP-activated protein kinase (AMPK) pathways.[1][2][6][8] Activation of both pathways converges on the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), a critical enzyme in angiogenesis.[1]



[2] This signaling cascade ultimately promotes endothelial cell proliferation, migration, and tube formation.[1][2][4]



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Apelin-13 signaling cascade in endothelial cells.

Quantitative Data Summary

Apelin-13 stimulates key angiogenic processes in a dose-dependent manner. The optimal concentration can vary depending on the cell type and specific assay.



Assay Type	Cell Type	Apelin-13 Concentration	Observed Effect	Reference
Proliferation	Myocardial Microvascular Endothelial Cells (MMVECs)	200 nmol/L (maximum effect)	Dose-dependent increase in cell proliferation.	[1]
Human Retinal Pigment Epithelial (RPE) Cells	10 ⁻⁸ M and 10 ⁻⁷ M	Significant increase in cell proliferation.	[8]	
Monkey Choroid/Retinal Endothelial Cells (RF/6A)	0.1 μmol/L and 1 μmol/L	Dose-dependent promotion of cell proliferation.	[7]	
Migration	Myocardial Microvascular Endothelial Cells (MMVECs)	200 nmol/L (optimal activity)	Significant stimulation of cell migration.	[1]
Human Retinal Pigment Epithelial (RPE) Cells	10 ⁻⁸ M, 10 ⁻⁷ M, 10 ⁻⁶ M	Significant increase in cell migration.	[8]	
Monkey Choroid/Retinal Endothelial Cells (RF/6A)	0.1 μmol/L and 1 μmol/L	Significantly greater migration distance than control.	[7]	
Tube Formation	Myocardial Microvascular Endothelial Cells (MMVECs)	Not specified	Apelin-13 promotes tube formation.	[1][2]
Monkey Choroid/Retinal	0.1 μmol/L and 1 μmol/L	Significantly larger number of	[7]	



Endothelial Cells (RF/6A)

capillary-like structures.

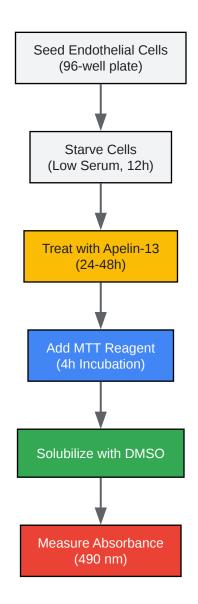
Detailed Experimental Protocols Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

- Cell Seeding: Seed endothelial cells (e.g., HUVECs, MMVECs) in a 96-well plate at a density
 of 1 x 10⁴ cells/well and culture for 24 hours.
- Starvation: Partially starve the cells by replacing the culture medium with a low-serum medium (e.g., 1% FBS) for 12 hours.
- Treatment: Stimulate the cells with various concentrations of **Apelin-13** (e.g., 0, 10, 50, 100, 200, 400 nmol/L) for the desired time period (e.g., 24 or 48 hours).[1][8]
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- \bullet Formazan Solubilization: Aspirate the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance at 490 nm using a microplate reader.





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Workflow for the endothelial cell proliferation (MTT) assay.

Endothelial Cell Migration Assay (Scratch Wound Assay)

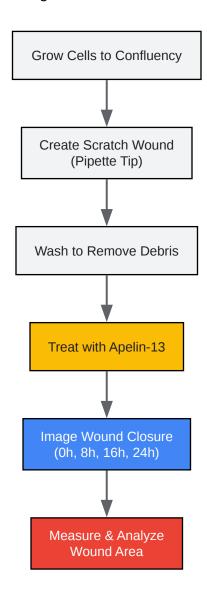
This assay is used to study directional cell migration in vitro.

Protocol:

• Create Monolayer: Grow endothelial cells in a 6-well plate until they form a confluent monolayer.



- Create Wound: Use a sterile 200 μL pipette tip to create a linear "scratch" or wound in the monolayer.[9][10]
- Wash: Gently wash the wells with PBS to remove detached cells.
- Treatment: Add culture medium containing various concentrations of Apelin-13. A control group should receive medium without Apelin-13.
- Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 16, 24 hours) using an inverted microscope.[1]
- Analysis: Measure the width of the scratch at different points for each time point. The rate of migration is determined by the change in the wound area over time.





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Workflow for the endothelial cell scratch wound assay.

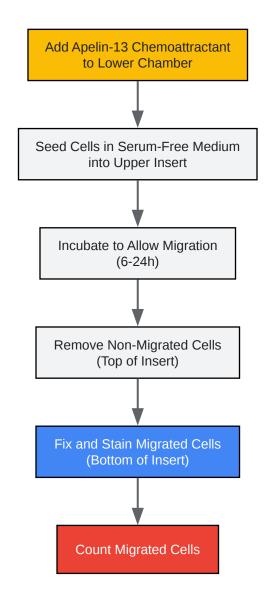
Endothelial Cell Migration Assay (Transwell/Boyden Chamber Assay)

This assay quantifies cell migration towards a chemoattractant through a porous membrane.

Protocol:

- Rehydrate Insert: Rehydrate the porous membrane (e.g., 8 μm pores) of the transwell insert with serum-free medium.
- Add Chemoattractant: Place medium containing various concentrations of Apelin-13 in the lower chamber of the 24-well plate.[8]
- Seed Cells: Seed endothelial cells (e.g., 4 x 10³ cells) in serum-free medium into the upper chamber (the transwell insert).[8]
- Incubation: Incubate the plate for 6-24 hours at 37°C to allow for cell migration through the membrane.
- Remove Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix and Stain: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with crystal violet.[8]
- Imaging and Quantification: Count the number of migrated, stained cells in several fields of view under a microscope.





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Workflow for the transwell cell migration assay.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane matrix.

Protocol:

Coat Plate: Thaw basement membrane extract (BME), such as Matrigel®, on ice. Pipette
 250 μL of BME into each well of a pre-chilled 24-well plate.[11]

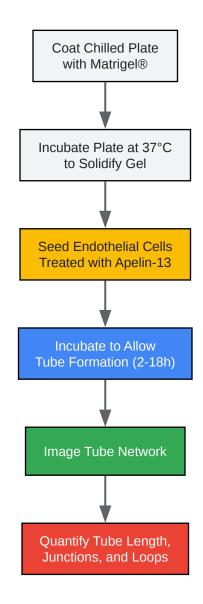
Methodological & Application





- Solidify Matrix: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify. [11][12]
- Prepare Cells: Harvest endothelial cells and resuspend them in a small volume of culture medium containing the desired concentrations of **Apelin-13**.
- Seed Cells: Gently seed the cell suspension (e.g., 75,000 cells) onto the solidified BME layer.[11]
- Incubation: Incubate the plate at 37°C for 2-18 hours. Tube formation typically begins within 2-4 hours.[11][13]
- Imaging and Analysis: Visualize the tube network using a phase-contrast inverted microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.





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Workflow for the endothelial cell tube formation assay.

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